molecular formula C15H24O3 B14439726 deoxyuvidin B CAS No. 74635-90-8

deoxyuvidin B

Cat. No.: B14439726
CAS No.: 74635-90-8
M. Wt: 252.35 g/mol
InChI Key: VVTJHIHLGAFNHR-GZCFXPHUSA-N
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Description

Deoxyuvidin B is a drimane-type sesquiterpenoid first isolated from the marine sponge-derived fungus Aspergillus ustus . Structurally, it belongs to the drimane family, characterized by a bicyclic sesquiterpene backbone with hydroxylation at specific positions. Early studies identified this compound as a known compound previously reported in terrestrial fungi, but its discovery in marine-derived A. ustus marked its first occurrence in a marine ecological niche . Its molecular framework includes a hydroxylated drim-7-ene-6-one core, distinguishing it from esterified derivatives like RES-1149-2 and strobilactone B .

Properties

CAS No.

74635-90-8

Molecular Formula

C15H24O3

Molecular Weight

252.35 g/mol

IUPAC Name

(4S,4aR,7S,8aR)-7-hydroxy-4-(hydroxymethyl)-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one

InChI

InChI=1S/C15H24O3/c1-9-7-11(17)13-14(2,3)12(18)5-6-15(13,4)10(9)8-16/h7,10,12-13,16,18H,5-6,8H2,1-4H3/t10-,12-,13-,15+/m0/s1

InChI Key

VVTJHIHLGAFNHR-GZCFXPHUSA-N

Isomeric SMILES

CC1=CC(=O)[C@@H]2[C@@]([C@H]1CO)(CC[C@@H](C2(C)C)O)C

Canonical SMILES

CC1=CC(=O)C2C(C(CCC2(C1CO)C)O)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of deoxyuvidin B involves several steps, starting from the basic drimane skeleton. The process typically includes cyclization reactions, oxidation, and functional group modifications. Specific details on the synthetic routes and reaction conditions are often proprietary and vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound is generally achieved through fermentation processes using marine-derived fungi such as Aspergillus ustus. The fungi are cultured under controlled conditions to optimize the production of this compound, which is then extracted and purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Deoxyuvidin B undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxyuvidin .

Scientific Research Applications

Deoxyuvidin B has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of deoxyuvidin B involves its interaction with specific molecular targets within cells. It is known to inhibit certain enzymes and disrupt cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Deoxyuvidin B is closely related to other drimane sesquiterpenoids, including strobilactone B, RES-1149-2, and hydroxylated drimane derivatives. Below is a detailed comparison:

Structural Features
Compound Core Structure Key Functional Groups Positional Modifications
This compound Drim-7-ene-6-one 6β,9α-dihydroxy Hydroxylation at C-6 and C-9
Strobilactone B Drim-7-ene-11,12-olide 6β,9α-dihydroxy + ester (polyunsaturated acid at C-6) Esterification at C-6
RES-1149-2 Drim-7-ene-11,12-olide 6β,9α-dihydroxy + ester (hexadienoic acid at C-6) Esterification with hexadienoic acid
Drimane derivative (from ) Drim-7-ene Hydroxylation at unspecified positions Simpler hydroxylation pattern

Key Structural Insights :

  • This compound lacks the esterification at C-6 observed in strobilactone B and RES-1149-2, which are critical for enhanced cytotoxicity .
  • RES-1149-2 and strobilactone B share a lactone ring (11,12-olide), absent in this compound, further diversifying their bioactivity .
Bioactivity Profiles
Compound Cytotoxicity (IC₅₀ or ED₅₀) Antifungal Activity Selectivity
This compound Not active (tested up to 20 µM) Not reported N/A
Strobilactone B Moderate (IC₅₀ ~15–20 µM) Not reported Preferential action on L5178Y cells
RES-1149-2 High (IC₅₀ = 1.6 µM) Not reported Strong selectivity for L5178Y
Drimane derivative () ED₅₀ = 1.9 mg/ml Not reported Broad cytotoxicity

Bioactivity Insights :

  • Esterification at C-6 with polyunsaturated acids (e.g., in RES-1149-2) correlates with potent cytotoxicity, likely due to enhanced membrane interaction or pro-apoptotic signaling .
  • This compound’s lack of ester groups explains its inactivity in the same assays, highlighting the importance of C-6 modifications for bioactivity .

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